

Technical Guide: Spectroscopic Data and Synthesis of N-cyclopropyl-4-iodobenzamide

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Compound of Interest

Compound Name: *N-cyclopropyl-4-iodobenzamide*

Cat. No.: B2879678

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the chemical compound **N-cyclopropyl-4-iodobenzamide**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **N-cyclopropyl-4-iodobenzamide**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.80	d, J = 8.4 Hz	2H	Ar-H
7.55	d, J = 8.4 Hz	2H	Ar-H
6.25	br s	1H	NH
2.89-2.83	m	1H	Cyclopropyl-CH
0.86-0.81	m	2H	Cyclopropyl-CH ₂
0.62-0.58	m	2H	Cyclopropyl-CH ₂

Note: Data obtained from the ^1H NMR spectrum provided by MedChemExpress.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available in public domain	

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
Data not available in public domain	

Table 4: Mass Spectrometry (MS) Data

m/z	Assignment
Data not available in public domain	

Experimental Protocols

The following section details the experimental protocols for the synthesis of **N-cyclopropyl-4-iodobenzamide** and the general procedures for acquiring the spectroscopic data.

Synthesis of N-cyclopropyl-4-iodobenzamide

This protocol describes a standard amide coupling reaction between 4-iodobenzoic acid and cyclopropylamine using a carbodiimide coupling agent.

Materials:

- 4-Iodobenzoic acid
- Cyclopropylamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)

- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodobenzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and a minimal amount of anhydrous DMF to dissolve the solids.
- Add anhydrous DCM to the flask, followed by cyclopropylamine (1.1 equivalents) and DIPEA (2.5 equivalents).
- Stir the mixture at room temperature for 10 minutes.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add EDC (1.2 equivalents) portion-wise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **N-cyclopropyl-4-iodobenzamide** as a solid.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Carbon NMR spectra are recorded on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz). The sample is dissolved in CDCl_3 or DMSO-d_6 . Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

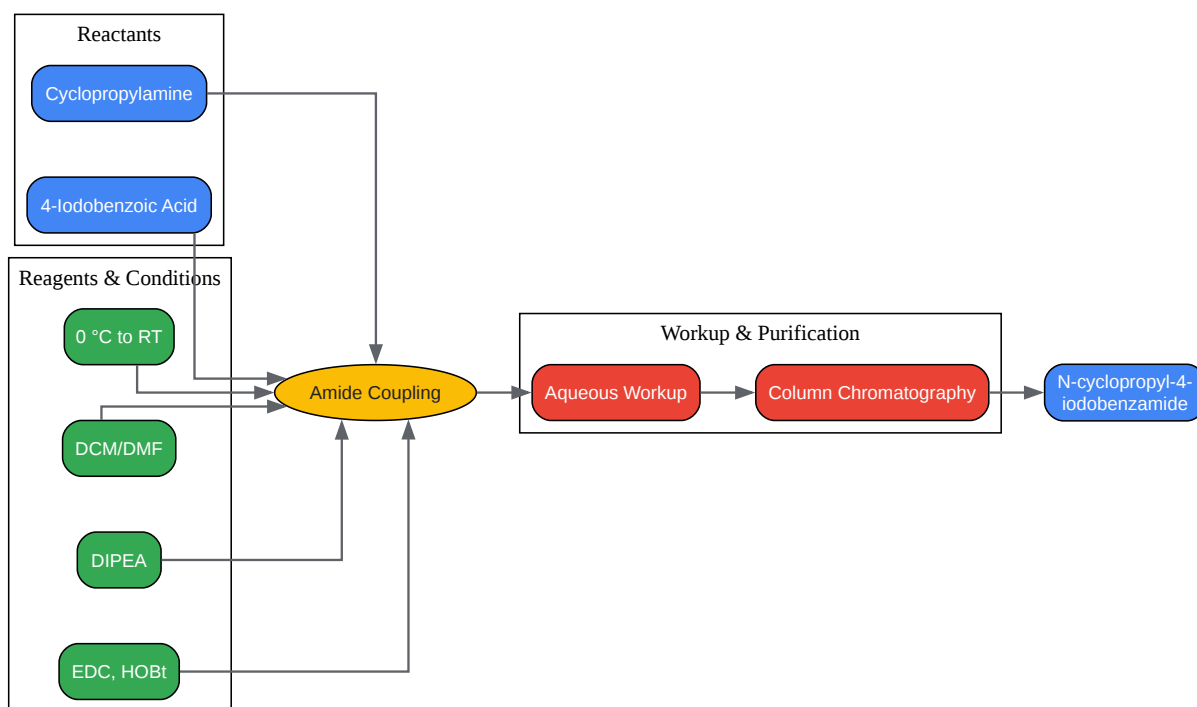
- IR spectra are recorded on an FTIR spectrometer. The solid sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Visualizations

The following diagram illustrates the synthetic workflow for **N-cyclopropyl-4-iodobenzamide**.



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